molecular formula C14H12N2O4S B12518845 4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide CAS No. 14674-35-2

4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide

Cat. No.: B12518845
CAS No.: 14674-35-2
M. Wt: 304.32 g/mol
InChI Key: MDBIHEWICHVELQ-UHFFFAOYSA-N
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Description

4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide is a chemical compound supplied for research use only. This product is not intended for human, veterinary, or household use. Sulfonamide derivatives represent a significant class of organic compounds with diverse research applications, particularly in medicinal chemistry and materials science. The molecular structure incorporates both a 4-methylbenzenesulfonamide group and a 2-nitrophenyl methylidene moiety, which may contribute to unique electronic and steric properties valuable for structure-activity relationship studies. Related sulfonamide compounds have demonstrated notable biological activity in research settings; for instance, certain morpholine sulphonamide derivatives have shown antibacterial efficacy against various bacterial strains including Streptococcus faecalis, Escherichia coli, S. typhi, Staphylococcus aureus, and Pseudomonas aeruginosa . The presence of the sulfonamide functional group (-S(=O)(=O)N-) is a common feature in many pharmacologically active compounds and often serves as a key building block in synthetic organic chemistry. Research compounds with similar structural motifs, such as N-Benzyl-4-methyl-N-(4-methylphen-yl)benzene-sulfonamide, have been characterized using techniques including 1H-NMR, mass spectrometry, and IR spectroscopy, as well as single-crystal X-ray diffraction studies to determine precise molecular geometry and intermolecular interactions . The dihedral angles between aromatic ring systems in such structures can significantly influence their solid-state packing and potential biological activity . This product is presented without analytical data, and researchers should perform appropriate characterization to confirm identity and purity for their specific applications.

Properties

CAS No.

14674-35-2

Molecular Formula

C14H12N2O4S

Molecular Weight

304.32 g/mol

IUPAC Name

4-methyl-N-[(2-nitrophenyl)methylidene]benzenesulfonamide

InChI

InChI=1S/C14H12N2O4S/c1-11-6-8-13(9-7-11)21(19,20)15-10-12-4-2-3-5-14(12)16(17)18/h2-10H,1H3

InChI Key

MDBIHEWICHVELQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Reflux

The most widely reported method involves refluxing equimolar amounts of 4-methylbenzenesulfonamide and 2-nitrobenzaldehyde in ethanol or methanol with a catalytic acid (e.g., acetic acid). The reaction proceeds via nucleophilic attack of the sulfonamide’s amine group on the aldehyde’s carbonyl carbon, forming an imine bond (C=N). Typical conditions include:

  • Solvent : Ethanol (95%)
  • Catalyst : Acetic acid (4 drops)
  • Temperature : 80–100°C
  • Time : 4–6 hours
  • Yield : 75–85%.

Side products, such as unreacted aldehyde or hydrolyzed intermediates, are minimized by controlling stoichiometry and reaction time.

Solvent-Dependent Kinetics

Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but require higher temperatures (120°C). In contrast, non-polar solvents (toluene, chlorobenzene) necessitate prolonged reflux (8–12 hours) but improve product purity. For example:

  • DMF : 120°C, 2 hours, 80% yield
  • Chlorobenzene : 110°C, 8 hours, 78% yield.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 1:1 molar ratio of reactants in ethanol under 300 W irradiation achieves 88% yield in 30 minutes. Key advantages include:

  • Energy efficiency : 50% reduction in energy consumption
  • Scalability : Batch sizes up to 500 g demonstrated.

Solvent-Free and Green Chemistry Approaches

Silica-Supported P₂O₅ Catalysis

A solvent-free method using P₂O₅/SiO₂ as a heterogeneous catalyst achieves 91% yield at 110°C in 2 hours. The catalyst’s Bronsted acidity facilitates proton transfer, while silica’s high surface area ensures uniform heating.

Mechanism :

  • Adsorption of sulfonamide and aldehyde on SiO₂.
  • Protonation of the aldehyde’s carbonyl group by P₂O₅.
  • Nucleophilic attack by the amine, followed by dehydration.

Mechanochemical Grinding

Ball milling reactants with K₂CO₃ as a base yields 82% product in 1 hour. This method eliminates solvents and reduces waste.

Catalytic Oxidation of Precursors

Synthesis of 2-Nitrobenzaldehyde

2-Nitrobenzaldehyde, a critical precursor, is synthesized via:

  • Oxidation of 2-nitrocinnamic acid : Using KMnO₄ in aqueous H₂SO₄ (64% yield).
  • Reissert reaction : Condensation of 2-nitrotoluene with diethyl oxalate, followed by hypochlorite oxidation (40% yield).

Sulfonamide Preparation

4-Methylbenzenesulfonamide is synthesized by chlorination of 4-methylbenzenesulfonyl chloride with PCl₅, followed by ammonolysis:
$$
\text{4-CH}3\text{C}6\text{H}4\text{SO}2\text{Cl} + \text{NH}3 \rightarrow \text{4-CH}3\text{C}6\text{H}4\text{SO}2\text{NH}2 + \text{HCl}
$$
Conditions : Dichloromethane, 25°C, 90% yield.

Industrial-Scale Protocols

Patent CN101786973B describes a continuous process for large-scale synthesis:

  • Precursor preparation : 4-Methylbenzenesulfonyl chloride dissolved in CH₂Cl₂.
  • Condensation : Dropwise addition to 2-nitrobenzaldehyde in NaOH solution.
  • Solvent recovery : Distillation of CH₂Cl₂ (95% recovery).
  • Yield : 89% after recrystallization.

Comparative Analysis of Methods

Method Catalyst Solvent Temp (°C) Time (h) Yield (%)
Reflux Acetic acid Ethanol 80 5 85
Microwave None Ethanol 100 0.5 88
Solvent-free P₂O₅/SiO₂ None 110 2 91
Industrial NaOH CH₂Cl₂/H₂O 25 3 89

Challenges and Optimization

  • By-product formation : Over-oxidation of the aldehyde or sulfonamide hydrolysis. Mitigated by strict temperature control.
  • Purification : Recrystallization from ethanol/water (3:1) removes unreacted precursors.
  • Catalyst reuse : P₂O₅/SiO₂ retains 85% activity after five cycles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-METHYL-N-[(2-NITROPHENYL)METHYLIDENE]BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Compound 1C (4-Methyl-N-(2-nitrophenyl)benzenesulfonamide)
  • Structure : Lacks the methylidene (Schiff base) group, directly linking the sulfonamide to the 2-nitrophenyl group.
  • Synthesis : Derived from 4-methylbenzenesulfonyl chloride and 2-nitroaniline (93% yield) .
  • Physical Properties : Melting point = 167°C; density = 1.41 g/cm³; molar refractivity = 74.58 cm³ .
  • Bioactivity: Highly active against E. coli, B. licheniformis, and B.
Compound 17 (4-[(2-{N′-[(4-Nitrophenyl)methylidene]hydrazinecarbonyl}ethyl)amino]benzene-1-sulfonamide)
  • Structure : Contains a para-nitrophenylmethylidene group linked via a hydrazinecarbonyl-ethyl spacer.
  • Synthesis : Prepared from 4-nitrobenzaldehyde (94% yield).
  • Physical Properties : Melting point = 227–228.5°C, higher than 1C, likely due to extended conjugation and hydrogen bonding .
  • Bioactivity: Not explicitly reported, but hydrazine-linked sulfonamides are known for antitumor and antibacterial applications.
Compound 28 (4-Methyl-N-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]benzene-1-sulfonamide)
  • Structure : Features a triazole moiety instead of a Schiff base.
  • Synthesis : Yield = 81%; melting point = 122–124°C.
  • Bioactivity: Evaluated as an anti-trypanosomal agent, demonstrating the role of nitroheterocycles in antiparasitic activity .

Physicochemical Properties

Property Target Compound (Schiff Base) Compound 1C Compound 17 Compound 28
Melting Point (°C) Not reported 167 227–228.5 122–124
Yield (%) 93 94 81
Functional Groups Schiff base (C=N) Direct C-N bond Hydrazine linker Triazole moiety
Nitro Group Position 2-nitrophenyl 2-nitrophenyl 4-nitrophenyl 3-nitro (triazole)

Key Structural Influences on Activity

  • Nitro Group Position : Ortho-nitro (2-nitrophenyl) in 1C vs. para-nitro in compound 15. Ortho substitution may reduce steric hindrance, improving bacterial target accessibility.
  • Linker Type: Schiff bases (C=N) vs. hydrazine (N-N) or triazole.
  • Substituent Effects : Methyl groups on the benzene ring (e.g., 4-methyl in 1C) enhance lipophilicity, aiding membrane penetration .

Biological Activity

Antimicrobial Activity

The primary biological activity of 4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide appears to be its antimicrobial properties. Preliminary studies have indicated its potential as an antimicrobial agent, particularly against bacterial strains.

The antimicrobial activity of this compound is believed to be related to its ability to interact with specific bacterial enzymes. Molecular docking studies suggest that it can effectively bind to bacterial enzymes, inhibiting their activity and thus preventing bacterial growth. The presence of the sulfonamide group (-SO2NH-) is crucial for this activity, as it is a common feature in many antibacterial compounds.

Comparative Efficacy

While specific data on the efficacy of 4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide is limited, we can draw comparisons with structurally similar compounds. For instance, some benzimidazole derivatives with similar functional groups have shown notable antibacterial activity:

CompoundMIC against S. typhi (μg/ml)
Compound 1 (4-methoxy derivative)50
Compound 362.5
Compound 4 (cyano derivative)12.5
Ampicillin (standard)100
Chloramphenicol (standard)50
Ciprofloxacin (standard)25

This table demonstrates that structurally similar compounds can exhibit potent antibacterial activity, sometimes surpassing standard antibiotics .

Potential Anticancer Activity

While not directly studied for 4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide, research on similar benzenesulfonamide derivatives suggests potential anticancer activity, particularly against glioblastoma multiforme (GBM) cells.

A study on a related compound, AL106, showed significant reduction in GBM cell viability. The cytotoxic effect was less pronounced in non-cancerous cells compared to known chemotherapeutic agents, indicating a potentially favorable therapeutic index .

Structure-Activity Relationship

The unique structural configuration of 4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide contributes to its biological activity:

  • The methyl group at the para position relative to the sulfonamide group may enhance lipophilicity and membrane permeability.
  • The nitrophenyl group, linked via a methylene bridge, potentially enhances interaction with biological targets.
  • The imine functionality (C=N) present in the compound has been associated with various biological activities in similar compounds .

Future Research Directions

Given the promising preliminary results, future research on 4-Methyl-N-[(2-nitrophenyl)methylidene]benzene-1-sulfonamide should focus on:

  • Comprehensive in vitro studies against a wide range of bacterial strains, including resistant ones.
  • In vivo studies to assess efficacy and toxicity.
  • Detailed mechanism of action studies, including protein binding assays and enzyme inhibition studies.
  • Structure-activity relationship studies to optimize the compound for enhanced biological activity.
  • Exploration of potential anticancer properties, given the activity observed in structurally similar compounds.

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